
Ctmght
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ctmght is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Applications De Recherche Scientifique
Ctmght has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ctmght has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ctmght has been studied for its potential use as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells.
In agriculture, Ctmght has been shown to have potential as a plant growth regulator, promoting root growth and enhancing plant resistance to stress. Additionally, Ctmght has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties.
In materials science, Ctmght has been studied for its potential use as a polymer additive, improving the mechanical properties of polymers and enhancing their thermal stability.
Mécanisme D'action
The exact mechanism of action of Ctmght is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, Ctmght has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, Ctmght has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a role in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Ctmght has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ctmght can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Ctmght has been shown to have analgesic properties, reducing pain in animal models. In terms of physiological effects, Ctmght has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ctmght in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ctmght has been shown to have a high level of selectivity, meaning that it can target specific enzymes and signaling pathways without affecting others. However, one limitation of using Ctmght in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of Ctmght is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research in the field of Ctmght. One area of interest is the development of more selective Ctmght analogs, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ctmght, which could lead to the development of more targeted therapies for inflammation and pain. Finally, there is potential for the use of Ctmght in the development of new materials, particularly in the field of polymer science.
Méthodes De Synthèse
Ctmght is synthesized through a multistep process, starting with the reaction of 2-methyl-2-butene with hydrochloric acid to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium azide to produce 2-azido-1-chloro-2-methylbutane. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst.
Propriétés
Numéro CAS |
151731-18-9 |
|---|---|
Nom du produit |
Ctmght |
Formule moléculaire |
C28H27ClN2O10S2 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12+/t22-,23-,24+,25-,27+/m1/s1 |
Clé InChI |
GVUYKDYEPJVYJM-JDJOEZCJSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
3-(4-chlorophenyl)-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin CTMGHT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



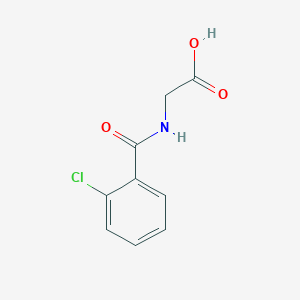
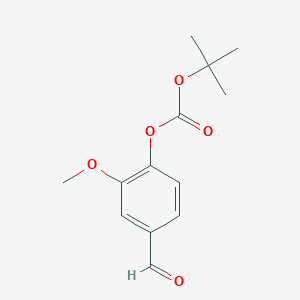
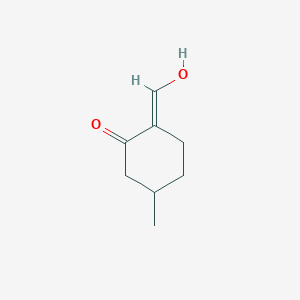
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
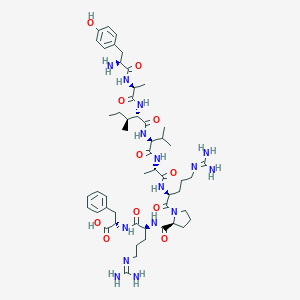
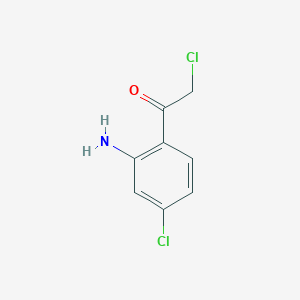
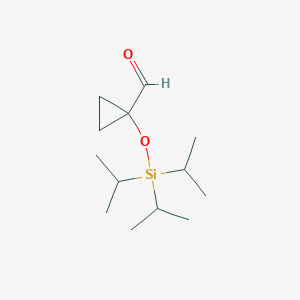
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
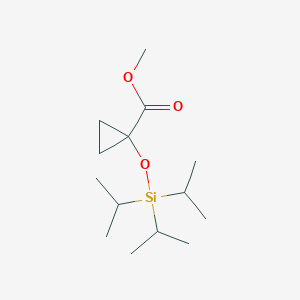
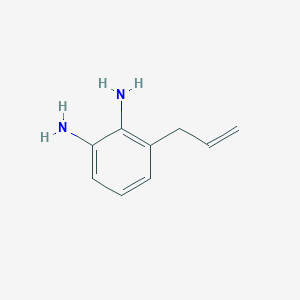
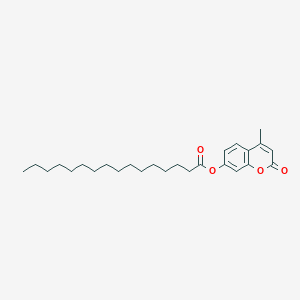
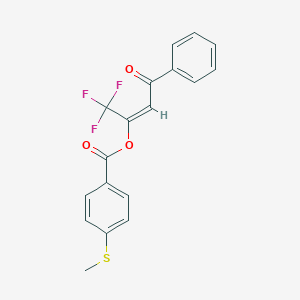
![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)
![7-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131289.png)